molecular formula C34H32O5 B12380168 Typhatifolin B

Typhatifolin B

Cat. No.: B12380168
M. Wt: 520.6 g/mol
InChI Key: CKLFGWRBFQQJRP-WBIIXFLZSA-N
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Description

Typhatifolin B is a rare flavanone-diarylheptanoid hybrid compound isolated from the pollen of the medicinal plant Typha angustifolia. It has garnered significant attention due to its potent anti-cancer properties, particularly against breast cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Typhatifolin B is typically isolated from natural sources, specifically from the pollen of Typha angustifolia. The isolation process involves solvent extraction followed by chromatographic techniques to purify the compound .

Industrial Production Methods: Currently, there are no widely established industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, which may limit its availability for large-scale applications .

Chemical Reactions Analysis

Types of Reactions: Typhatifolin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to study its chemical properties .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound .

Mechanism of Action

Typhatifolin B exerts its anti-cancer effects by inducing apoptosis and causing G0/G1 cell cycle arrest. It also inhibits cell migration and invasion. The compound activates the transforming growth factor beta 1 (TGF-β1) signaling pathway, which plays a crucial role in its anti-tumor activity .

Comparison with Similar Compounds

  • Typhatifolin A
  • Typhatifolin C
  • Typhatifolin D

Comparison: While all Typhatifolins (A-D) exhibit anti-cancer properties, Typhatifolin B is particularly notable for its potent activity against breast cancer cells. It induces apoptosis and cell cycle arrest more effectively than its counterparts, making it a unique and valuable compound for cancer research .

Properties

Molecular Formula

C34H32O5

Molecular Weight

520.6 g/mol

IUPAC Name

(2S)-5,7-dihydroxy-6-[(E,1R,5S)-5-hydroxy-1,7-diphenylhept-2-enyl]-2-phenyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C34H32O5/c35-26(20-19-23-11-4-1-5-12-23)17-10-18-27(24-13-6-2-7-14-24)32-28(36)22-31-33(34(32)38)29(37)21-30(39-31)25-15-8-3-9-16-25/h1-16,18,22,26-27,30,35-36,38H,17,19-21H2/b18-10+/t26-,27-,30+/m1/s1

InChI Key

CKLFGWRBFQQJRP-WBIIXFLZSA-N

Isomeric SMILES

C1[C@H](OC2=C(C1=O)C(=C(C(=C2)O)[C@H](/C=C/C[C@H](CCC3=CC=CC=C3)O)C4=CC=CC=C4)O)C5=CC=CC=C5

Canonical SMILES

C1C(OC2=C(C1=O)C(=C(C(=C2)O)C(C=CCC(CCC3=CC=CC=C3)O)C4=CC=CC=C4)O)C5=CC=CC=C5

Origin of Product

United States

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